![molecular formula C8H13N3OS B6459834 (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine CAS No. 2277101-04-7](/img/structure/B6459834.png)
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine, also known as MTPCP, is an organic compound that has been studied extensively in recent years. It is a cyclic amine that is composed of an oxygen-containing five-membered ring and a nitrogen-containing five-membered ring. MTPCP has been used in a variety of scientific research applications, including as a potential drug target and as an antioxidant.
Applications De Recherche Scientifique
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine has been studied extensively in recent years due to its potential to be used as a drug target. It has been shown to interact with several different protein targets, such as the serotonin transporter and the dopamine transporter. In addition, (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine has been studied as an antioxidant, as it has been shown to reduce oxidative stress and lipid peroxidation in vitro. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine is not yet fully understood. However, it is believed to interact with several different protein targets, including the serotonin transporter and the dopamine transporter. It is thought to act as an inhibitor of these transporters, leading to a decrease in the levels of serotonin and dopamine in the brain. In addition, (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine has been shown to act as an antioxidant, reducing oxidative stress and lipid peroxidation in vitro.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine have not yet been fully studied. However, it has been shown to interact with several different protein targets, leading to a decrease in the levels of serotonin and dopamine in the brain. In addition, (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine has been studied as an antioxidant, as it has been shown to reduce oxidative stress and lipid peroxidation in vitro. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine in laboratory experiments include its relatively simple synthesis method and its ability to interact with several different protein targets. In addition, it has been studied as an antioxidant, reducing oxidative stress and lipid peroxidation in vitro. The limitations of using (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine in laboratory experiments include its lack of understanding of its full mechanism of action, as well as its lack of clinical trials to determine its efficacy in humans.
Orientations Futures
There are several potential future directions for research involving (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine. These include further study of its mechanism of action, its efficacy in treating neurodegenerative diseases, and its potential use as an antioxidant. In addition, further studies could be conducted to determine the effects of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine on other protein targets, such as the GABA transporter and the NMDA receptor. Finally, clinical trials should be conducted to determine the safety and efficacy of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine in humans.
Méthodes De Synthèse
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine can be synthesized through a two-step process using an aromatic thiadiazole ring as the starting material. The first step involves the formation of a cyclic sulfamide by reacting the thiadiazole with a primary amine. This reaction results in the formation of the cyclic sulfamide, which is then reacted with an alkyl halide to form the final product, (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-10-11-8(13-5)12-7-4-2-3-6(7)9/h6-7H,2-4,9H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQUFPILAOZNQA-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)O[C@@H]2CCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.